N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with one sulfur and one nitrogen atom . Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar thiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antibacterial Agents
A study by Palkar et al. (2017) focused on the synthesis of novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus. These compounds, including variations of the chemical structure , showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds against mammalian Vero cell line, indicating non-cytotoxic concentrations for antibacterial activity (Palkar et al., 2017).
Anticancer Evaluation
Ravinaik et al. (2021) designed and synthesized derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against various cancer cell lines. This research indicates potential applications of related chemical structures in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Docking Studies
Talupur et al. (2021) synthesized derivatives involving benzo[d][1,3]dioxole, focusing on their antimicrobial evaluation and molecular docking studies. These molecules, related structurally to the compound , were characterized and evaluated for biological activity, suggesting their relevance in antimicrobial applications (Talupur et al., 2021).
Future Directions
Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields. Future research could focus on the design and development of different thiazole derivatives, as well as the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of biological targets, indicating a broad spectrum of potential targets for our compound.
Mode of Action
Thiazole derivatives have been shown to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-13(14-5-3-2-4-6-14)22-19(25)10-16-11-29-21(23-16)24-20(26)15-7-8-17-18(9-15)28-12-27-17/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXIUQWUVZIJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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